molecular formula C21H21N5O5S2 B2875945 N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1396555-92-2

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2875945
CAS RN: 1396555-92-2
M. Wt: 487.55
InChI Key: PODQARWISAACLG-UHFFFAOYSA-N
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Description

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C21H21N5O5S2 and its molecular weight is 487.55. The purity is usually 95%.
BenchChem offers high-quality N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Biological Activity

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, as part of a broader class of compounds, has been explored for various biological activities. The chemical structure incorporates elements such as 1,3,4-oxadiazole and pyrrolidine rings, which have been of significant interest in medicinal chemistry for their potential therapeutic properties. For example, compounds with the 1,3,4-oxadiazole ring have been synthesized and tested for cardiotonic activity, showcasing the versatility of this scaffold in drug development (H. Nate et al., 1987) [https://consensus.app/papers/synthesis-2phenylthiazolidine-derivatives-agents-nate/5fc838464f8a5b058bed7d3c19857d5d/?utm_source=chatgpt].

Synthesis and Characterization

The synthesis and structural characterization of related compounds, such as polycyclic systems containing the 1,2,4-oxadiazole ring, have been reported. These studies highlight the chemical methods used to create complex molecules with potential biological activity (Y. Kharchenko et al., 2008) [https://consensus.app/papers/systems-containing-124oxadiazole-ring-kharchenko/e0af1f9b359a5bb198d4d4ad0afdd7c1/?utm_source=chatgpt]. Moreover, the synthesis of derivatives like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and their antioxidant activity underline the importance of structural modifications in enhancing the therapeutic potential of these compounds (I. Tumosienė et al., 2019) [https://consensus.app/papers/synthesis-tumosienė/9c3690410bc35ca2aeed5f81d0e109a8/?utm_source=chatgpt].

Potential Antimicrobial and Antineoplastic Agents

Research into the antimicrobial and antineoplastic properties of compounds with similar structures to N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has been conducted. For instance, the study of thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety for their antimicrobial activities showcases the potential of such compounds in treating infectious diseases (M. Gouda et al., 2010) [https://consensus.app/papers/synthesis-activities-pyrazole-derivatives-based-gouda/0f109cbf2ba25a9b85dc18ef641190ed/?utm_source=chatgpt]. Additionally, the exploration of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis indicates the relevance of these chemical frameworks in developing new antimycobacterial agents (M. Gezginci et al., 1998) [https://consensus.app/papers/activity-substituted-isosteres-pyridine-gezginci/eeae740ddde75be590e6cb66bf316a73/?utm_source=chatgpt].

properties

IUPAC Name

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S2/c27-17-12-14(13-25(17)15-6-2-1-3-7-15)20-23-24-21(31-20)22-19(28)16-8-4-10-26(16)33(29,30)18-9-5-11-32-18/h1-3,5-7,9,11,14,16H,4,8,10,12-13H2,(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODQARWISAACLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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